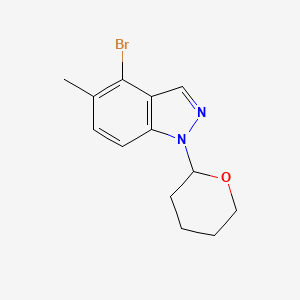

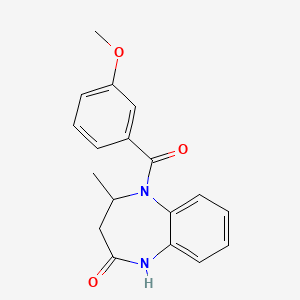

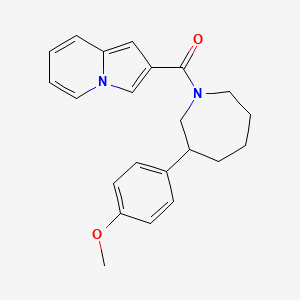

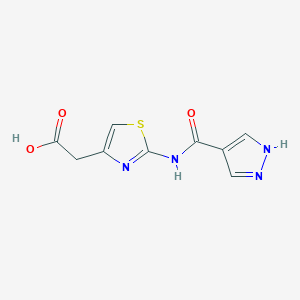

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “3-methoxybenzoyl” part suggests the presence of a methoxy group (-OCH3) and a benzoyl group (C6H5CO-), which are common in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodiazepine ring. The “3-methoxybenzoyl” part suggests that the benzene ring is substituted with a methoxy group at the 3rd position .Chemical Reactions Analysis

Benzodiazepines, including this compound, may undergo various chemical reactions, including hydrolysis and oxidation .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Molecular Structure : Benzodiazepines derivatives, including 5-(3-Methoxybenzoyl)-4-Methyl-1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One, have been synthesized and characterized using various techniques like NMR and IR spectroscopy, as well as X-ray diffraction studies. These compounds are being investigated for their activity against human cancers (Naveen et al., 2019).

Chemical Properties and Reactivity

- Inhibitive Properties in Corrosion : Derivatives of 1,5-benzodiazepine, including those with methoxybenzoyl groups, have been studied for their corrosion inhibitive properties on mild steel in acidic media. These compounds act as mixed-type inhibitors and their efficiency increases with concentration (Al-Fakih et al., 2020).

Biological Applications

- Effect on Plant Growth : Certain 1,5-benzodiazepine derivatives have been investigated for their influence on the growth and productivity of narrow-leafed lupin. These compounds have shown potential in stimulating growth and reducing fungal infestation in plants (Asakavičiūtė et al., 2013).

Photophysical and Photochemical Properties

- Photodynamic Therapy Application : New derivatives of 1,5-benzodiazepine, such as zinc phthalocyanine substituted with benzodiazepine groups, have been developed. These compounds show promising photophysical and photochemical properties, suggesting their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Activity

- Potential as Anticonvulsant Agents : Some benzodiazepine derivatives have been designed and synthesized with the aim of exploring their anticonvulsant properties. These compounds have shown considerable activity in this field, indicating their potential therapeutic use (Faizi et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, MMDA, a compound with similar properties, is thought to act both as a 5HT2A agonist and as a serotonin releaser by reversing the direction of the serotonin reuptake transporter .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

5-(3-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-10-17(21)19-15-8-3-4-9-16(15)20(12)18(22)13-6-5-7-14(11-13)23-2/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDSULVMDRLQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)

![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)